(4Z)-2-(3-chlorophenyl)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methoxy-nitrophenyl group, and a furan ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the methoxy and nitro groups. The chlorophenyl group is then attached through a series of substitution reactions. The final step involves the formation of the pyrazolone ring through cyclization reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and optimized to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen substitution reactions can modify the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine gas. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An organic compound with a similar amine group but different structural features.
3-Chloro-4-fluorophenylboronic acid: A compound with a similar chlorophenyl group but different functional groups.
Uniqueness
What sets (4Z)-1-(3-CHLOROPHENYL)-4-{[5-(2-METHOXY-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-METHYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H16ClN3O5 |
---|---|
Molecular Weight |
437.8 g/mol |
IUPAC Name |
(4Z)-2-(3-chlorophenyl)-4-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C22H16ClN3O5/c1-13-19(22(27)25(24-13)15-5-3-4-14(23)10-15)12-17-7-9-20(31-17)18-8-6-16(26(28)29)11-21(18)30-2/h3-12H,1-2H3/b19-12- |
InChI Key |
NDCRXQRZHWQJIZ-UNOMPAQXSA-N |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC(=CC=C4)Cl |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])OC)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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